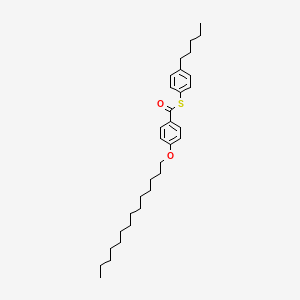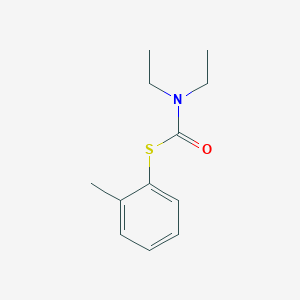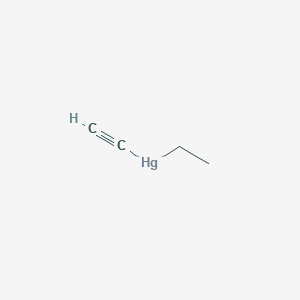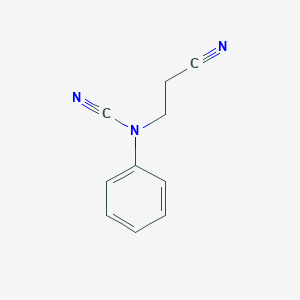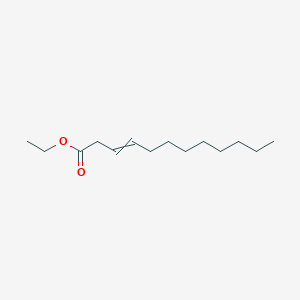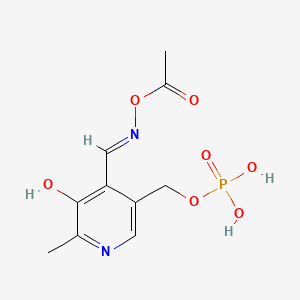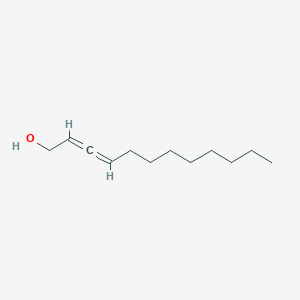
Dodeca-2,3-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,3-dien-1-ol is an organic compound characterized by its unique structure, which includes a twelve-carbon chain with two conjugated double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,3-dien-1-ol typically involves multi-step processes starting from readily available materials. One common method includes the use of lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) as reducing agents in the final step . The process may involve the formation of intermediate compounds, which are then converted to the desired dienol through specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dodeca-2,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-2,3-dienal, while reduction can produce dodecan-2-ol.
Aplicaciones Científicas De Investigación
Dodeca-2,3-dien-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in termite communication
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which dodeca-2,3-dien-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptors in the olfactory system of termites, triggering specific behavioral responses . The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
(3Z,6Z)-Dodeca-3,6-dien-1-ol: Another dienol with similar structural features but different double bond positions.
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: A trienol with three conjugated double bonds, used as a pheromone in various termite species.
(3Z)-Dodec-3-en-1-ol: A mono-unsaturated alcohol with one double bond, also involved in termite communication.
Uniqueness: Dodeca-2,3-dien-1-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical properties and biological activities
Propiedades
Número CAS |
77131-28-3 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11,13H,2-8,12H2,1H3 |
Clave InChI |
AJIQMZRMOXSSJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


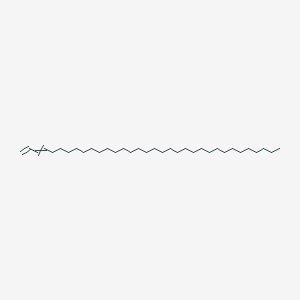
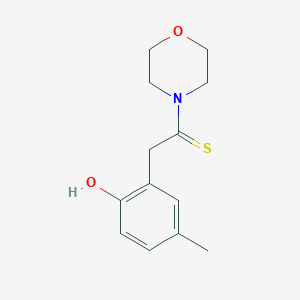
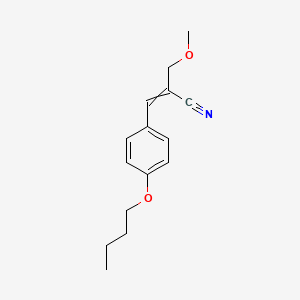
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
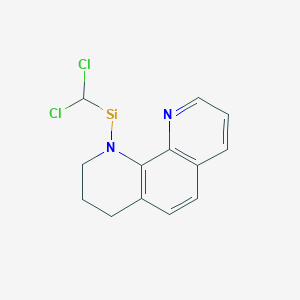
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
